![molecular formula C9H16N2O B2814114 (1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide CAS No. 2408938-13-4](/img/structure/B2814114.png)
(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide” belongs to the class of organic compounds known as azabicyclo[3.1.0]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring made up of five carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-azabicyclo[3.1.0]hexane derivatives have been synthesized via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Diastereoselective Synthesis : A general method was developed for synthesizing substituted 1,3,6-triazabicyclo[3.1.0]hexanes, highlighting the compound's relevance in creating complex molecular structures with specific stereochemistry. These reactions were noted for their diastereoselectivity, forming mixtures of racemates in certain ratios, crucial for deriving compounds with desired biological activities (Shevtsov et al., 2002).
Intramolecular Reductive Cyclopropanation : The synthesis of tris- and monoprotected derivatives showcasing the 1-amino-3-azabicyclo[3.1.0]hexane skeleton was achieved through reductive cyclopropanation. This method provided a pathway to synthesize enantiomerically pure compounds, underscoring the synthetic versatility of azabicyclo[3.1.0]hexane derivatives for generating biologically active molecules (Gensini et al., 2002).
Scalable Synthesis for Research Applications : A scalable and stereoselective synthesis approach for (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, showcasing the potential for large-scale production of complex bicyclic structures. This approach emphasizes the significance of stereocontrol in the synthesis of compounds with potential applications in drug development and other areas of chemical research (Wang Gan et al., 2013).
Applications in Drug Discovery and Development
Synthesis of Chiral Bicyclic Azetidine Derivatives : The conversion of (2S)-N-Benzoyl-2-azetidinecarboxylic acid into derivatives of (5R)-1-azabicycloheptane via lactamization demonstrates the compound's utility in synthesizing chiral molecules. These derivatives have potential applications in the development of new pharmaceuticals, showcasing the importance of such structures in medicinal chemistry (Barrett et al., 2002).
T-Type Calcium Channel Inhibitors for Neuropathic Pain : A new series of compounds, including azabicyclo[3.1.0]hexane derivatives, were synthesized as inhibitors of T-type calcium channels. These compounds, particularly those with a pyrazole ring, exhibited potent inhibition and are explored for the treatment of neuropathic pain, demonstrating the therapeutic potential of azabicyclo[3.1.0]hexane derivatives in addressing specific medical conditions (Jung Hyun Kim & G. Nam, 2016).
Eigenschaften
IUPAC Name |
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6(2)9-3-7(9)4-11(5-9)8(10)12/h6-7H,3-5H2,1-2H3,(H2,10,12)/t7-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHKDODJFUHHX-IONNQARKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1CN(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12C[C@H]1CN(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.